

Structural Analysis of the BNT162b2-Encoded Spike Glycoprotein: A Technical Guide

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Disclaimer: This document provides a detailed overview of the structural analysis of the prefusion-stabilized SARS-CoV-2 spike glycoprotein, the intended protein product of the BNT162b2 (Pfizer-BioNTech) mRNA vaccine. To date, direct structural studies (e.g., cryo-electron microscopy) have not been performed on the spike protein produced in vivo following vaccination. The information herein is based on extensive research on recombinant spike proteins engineered with the same stabilizing modifications as those encoded by the BNT162b2 vaccine.

Introduction: The S-2P Design

The BNT162b2 mRNA vaccine instructs human cells to produce a modified version of the SARS-CoV-2 spike (S) protein. A critical modification is the substitution of two consecutive amino acids, lysine (K) at position 986 and valine (V) at position 987, with prolines (P).[1] This "S-2P" design is crucial for stabilizing the spike protein in its prefusion conformation.[1] The prefusion state is the conformation the protein adopts on the viral surface before it binds to a host cell and undergoes a dramatic structural rearrangement to mediate membrane fusion.[2] [3] By locking the protein in this state, the vaccine-elicited antibodies are generated against the same form of the protein that they would need to recognize on an actual virus to prevent infection.[1]

The spike protein is a trimer, with each protomer consisting of an S1 subunit, which contains the receptor-binding domain (RBD), and an S2 subunit, which anchors the protein and contains the machinery for membrane fusion.[1] The RBDs can stochastically transition between a

"down" (receptor-inaccessible) and an "up" (receptor-accessible) conformation.[3] Structural studies of the S-2P protein have been fundamental in understanding the antigenicity of vaccine-induced spike proteins and the mechanisms of antibody neutralization.

Structural Findings

Cryo-electron microscopy (cryo-EM) has been the primary method for elucidating the three-dimensional structure of the S-2P spike protein. These studies have consistently shown that the double proline substitution effectively maintains the trimeric spike in its prefusion state.

The predominant conformation observed is an asymmetrical trimer where one RBD is in the "up" position, accessible for binding to the ACE2 receptor, while the other two RBDs are in the "down" position.[3][4] A fully closed state, with all three RBDs down, is also observed.[5] The inherent flexibility of the RBD in the "up" state often results in lower resolution in that specific region of the cryo-EM map.[6]

The S-2P modification restricts the conformational flexibility of a loop that is critical for the transition to the postfusion state, thereby stabilizing the prefusion trimer.[7] This stability is essential for presenting a consistent antigenic target to the immune system.

Quantitative Data

The following tables summarize key quantitative data from representative cryo-EM studies of prefusion-stabilized spike proteins.

Table 1: Cryo-EM Data Collection and Refinement Statistics

Parameter	Value	Reference
Microscope	Titan Krios	[3][4]
Voltage	300 kV	[3][4]
Detector	Gatan K2/K3 Summit	[3][4]
Magnification	~105,000x - 130,000x	[3][4]
Pixel Size	~1.0 Å/pixel	[3][4]
Electron Dose	50-60 e ⁻ /Å ²	[3][4]
Defocus Range	-1.2 to -2.5 μm	[3][4]

Table 2: Reconstructed Cryo-EM Map Resolutions and Conformational States

Spike Variant	Conformation	Resolution (Å)	Particle Distribution	Reference
SARS-CoV-2 S-2P	1 RBD Up	3.5	Predominant State	[3]
SARS-CoV-2 S-2P	3 RBDs Down (Closed)	2.7	-	[5]
Omicron BA.2 S-2P	3 RBDs Down (Closed) & 1 RBD Up	3.1	~3:1 (Closed:Open)	[8]
Full-length WT	Prefusion (Closed)	2.9	-	[2][9]
Full-length WT	Postfusion	3.0	-	[2][9]

Experimental Protocols

Recombinant S-2P Spike Protein Production and Purification

This protocol outlines the expression of the S-2P spike ectodomain in mammalian cells, a common method for producing the protein for structural studies.[\[10\]](#)[\[11\]](#)

- **Plasmid Design:** A mammalian codon-optimized gene encoding the SARS-CoV-2 spike protein (residues 1-1208) is synthesized. The gene includes the K986P and V987P mutations, a C-terminal T4 fibritin trimerization domain, and a His-tag for purification.
- **Cell Culture:** Expi293F or HEK293T cells are cultured in suspension using an appropriate expression medium at 37°C with 8% CO₂ and shaking.[\[12\]](#)[\[13\]](#)
- **Transfection:** When the cell culture reaches a density of 2.5-3.5 x 10⁶ cells/mL with >90% viability, the cells are transfected with the expression plasmid using a transfection reagent like polyethylenimine (PEI) or a commercial kit.[\[14\]](#)
- **Expression:** The transfected cells are incubated for 3-5 days to allow for protein expression and secretion into the medium.
- **Harvesting:** The cell culture is centrifuged to pellet the cells. The supernatant, containing the secreted spike protein, is collected and filtered.[\[14\]](#)
- **Affinity Chromatography:** The filtered supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins. The spike protein is then eluted using a high-imidazole buffer.[\[12\]](#)
- **Size-Exclusion Chromatography (SEC):** The eluted fractions containing the spike protein are pooled, concentrated, and loaded onto a size-exclusion chromatography column (e.g., Superose 6) to separate the trimeric spike from aggregates and other impurities.
- **Quality Control:** The purified protein is analyzed by SDS-PAGE to confirm its size and purity. The concentration is determined using a spectrophotometer.

Cryo-Electron Microscopy for Structural Determination

This protocol provides a general workflow for determining the structure of the purified S-2P protein using cryo-EM.[\[10\]](#)[\[15\]](#)

- Grid Preparation: A 3-4 μL aliquot of the purified spike protein at a concentration of $\sim 0.5\text{-}1.0$ mg/mL is applied to a glow-discharged cryo-EM grid (e.g., Holey Carbon grid).[16]
- Vitrification: The grid is blotted for 2-4 seconds to create a thin film of the sample, and then plunge-frozen into liquid ethane using a vitrification robot (e.g., Vitrobot). This process freezes the water so rapidly that it forms vitreous (non-crystalline) ice, preserving the native structure of the protein.[17]
- Microscope Setup and Screening: The vitrified grids are loaded into a cryo-transmission electron microscope (e.g., Titan Krios). The grids are screened to identify areas with good ice thickness and particle distribution.
- Data Collection: Automated data collection software is used to acquire thousands of high-resolution images (micrographs) of the spike protein particles from different angles. Data may be collected at different tilt angles to overcome preferred orientation issues.[5]
- Image Processing:
 - Motion Correction: The movie frames from each micrograph are aligned to correct for beam-induced motion.
 - CTF Estimation: The contrast transfer function (CTF) of the microscope is estimated and corrected for each micrograph.
 - Particle Picking: Spike protein particles are automatically selected from the micrographs.
 - 2D Classification: The particles are grouped into 2D classes to remove junk particles and identify different views.
 - 3D Reconstruction: An initial 3D model is generated, and the particles are aligned to it to reconstruct a 3D density map.
 - 3D Classification and Refinement: 3D classification is used to separate different conformational states (e.g., RBD-up vs. RBD-down). The final maps for each state are refined to the highest possible resolution.[9]

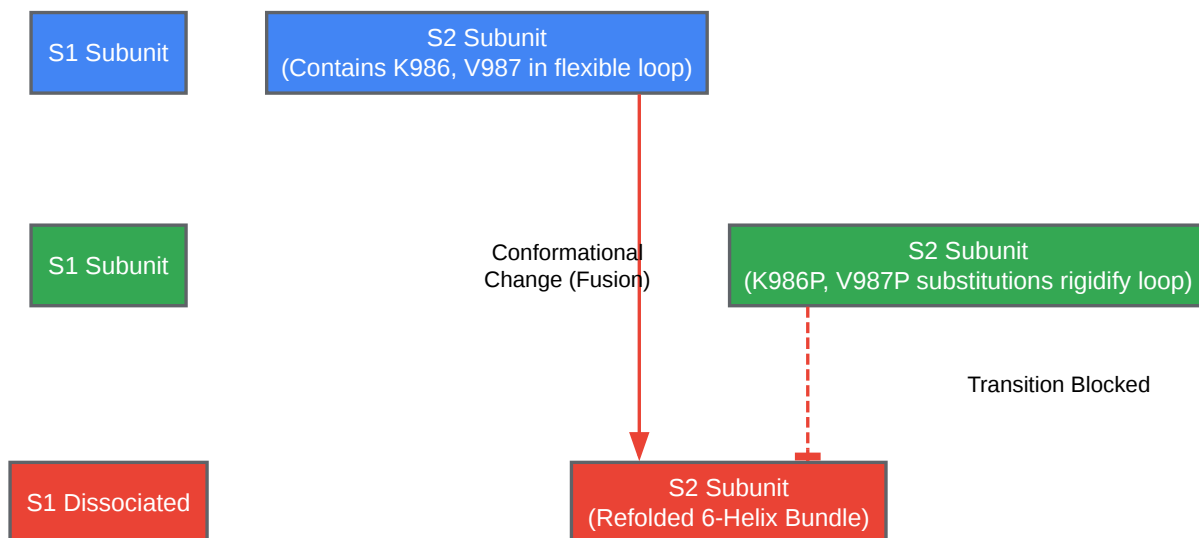
- **Model Building and Validation:** An atomic model of the spike protein is built into the cryo-EM density map and refined. The final model is validated for its fit to the map and its stereochemical properties.

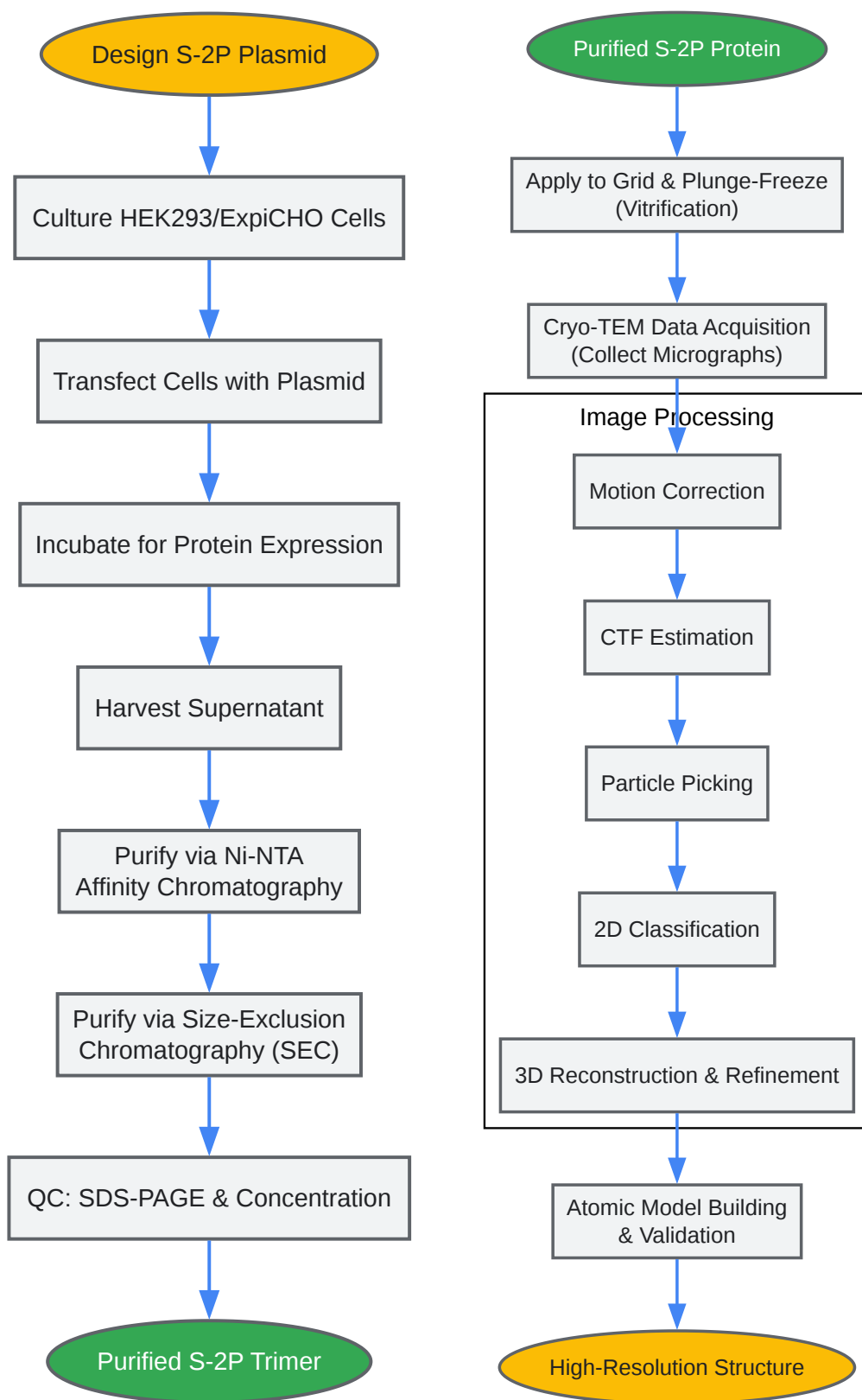
Site-Specific Glycosylation Analysis by Mass Spectrometry

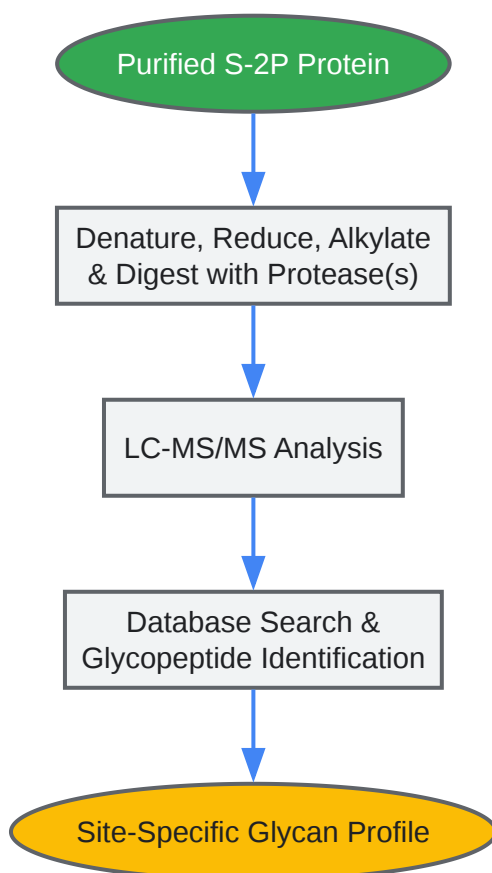
The spike protein is heavily glycosylated, and these glycans can play a role in protein folding and immune evasion. This protocol describes how to analyze the site-specific glycosylation.[\[18\]](#)

- **Protein Digestion:** The purified spike protein is denatured, reduced, and alkylated. It is then digested into smaller peptides using a sequence-specific protease like trypsin. To achieve full sequence coverage, multiple proteases (e.g., chymotrypsin, Glu-C) may be used in separate experiments.[\[1\]](#)
- **Glycopeptide Enrichment (Optional):** If necessary, glycopeptides can be enriched from the peptide mixture using hydrophilic interaction liquid chromatography (HILIC).
- **LC-MS/MS Analysis:** The peptide/glycopeptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
- **Data Analysis:** The acquired MS/MS spectra are searched against a protein sequence database containing the spike protein sequence. Specialized software is used to identify peptides and to characterize the attached glycan structures at each of the 22 N-linked glycosylation sites.[\[1\]](#) The analysis determines the type of glycan (e.g., oligomannose, complex, hybrid) and its relative abundance at each site.[\[18\]](#)

Visualizations







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References

- 1. researchgate.net [researchgate.net]
- 2. Distinct conformational states of SARS-CoV-2 spike protein | Harvard Cryo-EM Center for Structural Biology [cryoem.hms.harvard.edu]
- 3. gsartor.org [gsartor.org]
- 4. Cryo-EM structure of the 2019-nCoV spike in the prefusion conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational dynamics of SARS-CoV-2 trimeric spike glycoprotein in complex with receptor ACE2 revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the SARS-CoV-2 Omicron spike - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Steric Control of SARS-CoV-2 Spike Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of SARS-CoV-2 Omicron BA.2 spike - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct conformational states of SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and Purification of SARS-related Spike Glycoproteins for Cryo-EM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and characterization of SARS-CoV-2 spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. genscript.com [genscript.com]
- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 15. How cryo-EM aids the search for a COVID-19 vaccine by giving insight into the spike-protein structure — Linkam Scientific [linkam.co.uk]
- 16. bitesizebio.com [bitesizebio.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Site-specific glycan analysis of the SARS-CoV-2 spike - PMC [pmc.ncbi.nlm.nih.gov]
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